molecular formula C9H10N2O B8383656 1-(Pyridin-3-yl)pyrrolidin-2-one

1-(Pyridin-3-yl)pyrrolidin-2-one

Cat. No. B8383656
M. Wt: 162.19 g/mol
InChI Key: QMULNWGKGLDDGS-UHFFFAOYSA-N
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Patent
US08329726B2

Procedure details

In a sealed flask, a stirred mixture of CuI (37 mg, ˜0.2 mmol) and potassium carbonate (2.70 g, 19.5 mmol) was degassed for 15 min. N,N,N′,N1-tetramethylethylenediamine (146 μL, ˜1.0 mmol), 3-iodopyridine (2.00 g, 9.8 mmol), 2-pyrrolidinone (˜1 g, 11.7 mmol) and 1,4-dioxane (10 mL) were added, respectively (A. Klapars. J. C. Antilla. X. Huang. S. L. Buchwald J. Am. Chem. Soc. 2001, 123, 7727-7729). The flow of nitrogen was removed, and the reaction mixture was then heated at 125° C. for 18 h. After cooling to room temperature the reaction mixture was filtered, rinsed with ethyl acetate, and concentrated. The crude product was purified by flash column chromatography (eluents MeOH/CH2Cl2: 2/98 to 5/95) to afford title compound 349 (1.49 g, 94% yield) as a yellow oily liquid. MS (m/z): 163.1 (M+H)+..
[Compound]
Name
N,N,N′,N1-tetramethylethylenediamine
Quantity
146 μL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step Two
Name
CuI
Quantity
37 mg
Type
catalyst
Reaction Step Two
Yield
94%

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].I[C:8]1[CH:9]=[N:10][CH:11]=[CH:12][CH:13]=1.[NH:14]1[CH2:18][CH2:17][CH2:16][C:15]1=[O:19]>[Cu]I.O1CCOCC1>[N:10]1[CH:11]=[CH:12][CH:13]=[C:8]([N:14]2[CH2:18][CH2:17][CH2:16][C:15]2=[O:19])[CH:9]=1 |f:0.1.2|

Inputs

Step One
Name
N,N,N′,N1-tetramethylethylenediamine
Quantity
146 μL
Type
reactant
Smiles
Name
Quantity
2 g
Type
reactant
Smiles
IC=1C=NC=CC1
Name
Quantity
1 g
Type
reactant
Smiles
N1C(CCC1)=O
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
2.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
CuI
Quantity
37 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The flow of nitrogen was removed
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature the reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
rinsed with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash column chromatography (eluents MeOH/CH2Cl2: 2/98 to 5/95)

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)N1C(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.49 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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